molecular formula C18H18N2O4S2 B2827538 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2188203-18-9

1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No.: B2827538
CAS No.: 2188203-18-9
M. Wt: 390.47
InChI Key: VFEWOXPEZDMPSQ-UHFFFAOYSA-N
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Description

1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 2188203-18-9 . It has a molecular formula of C18H18N2O4S2 and a molecular weight of 390.48 g/mol . This structure is a hybrid molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a thiophene-substituted pyrrolidine via a phenylsulfonyl connector. The pyrrolidine-2,5-dione scaffold is a significant pharmacophore in medicinal chemistry, notably found in anticonvulsant medications, and is frequently explored in the design of novel multi-target therapeutic agents . While specific biological data for this exact molecule is not fully detailed in public literature, compounds with similar hybrid architectures, combining pyrrolidine-2,5-dione with thiophene rings, have demonstrated promising anticonvulsant and antinociceptive (pain-blocking) properties in preclinical studies . Research on analogous structures suggests a potential mechanism of action involving the modulation of neuronal voltage-sensitive sodium and L-type calcium channels . This makes derivatives of this chemical class interesting candidates for research in neurological disorders and neuropathic pain . The presence of the sulfonamide group further adds to the drug-like properties and is a common feature in bioactive molecules. This product is intended for research purposes such as biological screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR). This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c21-17-7-8-18(22)20(17)14-3-5-15(6-4-14)26(23,24)19-10-9-13(12-19)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEWOXPEZDMPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the pyrrolidine-2,5-dione core under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine core substituted with a thiophenyl group and a sulfonyl moiety. The presence of the pyrrolidine and thiophene rings contributes to its unique chemical properties, making it a suitable candidate for various biological applications.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In studies, related compounds have shown effectiveness comparable to established anti-inflammatory drugs like ibuprofen .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. The presence of the thiophenyl group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. This aspect is particularly relevant in the context of rising antibiotic resistance .

Potential as Anticancer Agents

There is emerging evidence that compounds similar to 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione may exhibit anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

Study ReferenceFocusFindings
Anti-inflammatory effectsShowed significant inhibition of COX enzymes, suggesting potential for treating inflammatory diseases.
Antimicrobial activityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Anticancer propertiesInduced apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the thiophene ring might participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine-2,5-dione Derivatives

The target compound belongs to a broader class of pyrrolidine-2,5-dione derivatives, which are frequently explored for their bioactivity. Key structural analogs and their properties are summarized below:

Compound Name Key Substituents/Modifications Biological Activity/Findings Reference
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine-amino group at the 1-position Moderate antimicrobial activity against E. coli, S. typhi, and B. subtilis
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl and bromophenyloxy groups Inhibits GABA-transaminase (IC₅₀ = 100.5 µM), potential anti-convulsant activity
1-(3-(4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydropyridin-1(2H)-yl)propyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Indole and pyrrolopyridine substituents Synthesized in 46% yield; structural characterization via NMR and MS
Target Compound : 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione Thiophene-sulfonyl-pyrrolidine at the para-phenyl position Hypothesized: Enhanced electronic interactions due to thiophene; potential CNS activity N/A

Key Structural and Functional Differences

  • Substitution Pattern : Unlike analogs with pyridine or indole substituents (e.g., compounds in ), the target compound features a thiophene-sulfonyl-pyrrolidine group. Thiophene’s electron-rich aromatic system may improve binding to hydrophobic enzyme pockets compared to pyridine’s basic nitrogen .
  • Synthetic Complexity : The thiophene-sulfonyl-pyrrolidine moiety likely requires multi-step synthesis (e.g., sulfonylation of pyrrolidine-thiophene intermediates), whereas Mannich reactions or Michael adducts are used for simpler analogs .

Physicochemical Properties

  • Solubility : Sulfonyl groups generally improve water solubility compared to acetyl or alkyl substituents, as seen in analogs from and .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyridine or indole groups (e.g., in compound 4i ) may exhibit different metabolic profiles.

Biological Activity

1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound with potential pharmacological applications. Its structure includes a pyrrolidine core, thiophene moiety, and a sulfonyl group, suggesting a diverse range of biological activities. This article reviews the available literature on its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound's chemical formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, featuring:

  • Pyrrolidine : A five-membered ring that contributes to the compound's basicity and potential interactions with biological targets.
  • Thiophene : A sulfur-containing heterocycle known for its electron-rich nature, enhancing biological activity.
  • Sulfonyl group : Often involved in drug design for its ability to form strong interactions with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

CompoundCancer TypeMechanism of ActionReference
PPTMBProstateDisrupts microtubule dynamics; induces apoptosis
Pyrazole DerivativesVariousInhibits BRAF(V600E), EGFR

In vitro studies demonstrated that related compounds induced G2/M arrest in cancer cell lines by affecting tubulin dynamics and activating apoptosis pathways involving JNK signaling .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar derivatives have shown efficacy in reducing pro-inflammatory cytokines and inhibiting nitric oxide production in macrophages:

CompoundInflammatory ModelEffectReference
Py11LPS-inducedInhibits NO and TNF-α production
Pyrrole DerivativesPBMCsNo significant cytotoxicity at low concentrations

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial effects of thiophene-containing compounds. Studies have reported moderate to strong activity against various pathogens:

CompoundPathogen TypeActivity LevelReference
Pyrazole derivativesPhytopathogenic fungiModerate to excellent inhibition
Chalcone-imide derivativesBacterial strainsEffective against multiple strains

Case Studies

  • PPTMB in Prostate Cancer : A study demonstrated that PPTMB inhibited the proliferation of prostate cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis through JNK pathway activation .
  • Anti-inflammatory Effects of Py11 : Py11 was shown to significantly reduce LPS-induced inflammation in macrophages by inhibiting the production of nitric oxide and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Q & A

Q. Basic

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). Key signals include the thiophene protons (δ 6.8–7.2 ppm) and pyrrolidine-dione carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected m/z ~465.6 for C24H23N3O3S2) and fragmentation patterns .
  • HPLC: Quantifies purity (>95% typically required for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidine-thiophene linkage .

How can computational modeling guide the optimization of reaction pathways for this compound?

Q. Advanced

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and energetics for sulfonylation and cyclization steps, identifying rate-limiting barriers .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., toluene vs. DMF) by modeling solvation free energies and polarity impacts on reaction yields .
  • Machine Learning: Training models on existing pyrrolidine-dione reaction datasets (e.g., PubChem) prioritize high-yield conditions (e.g., catalyst:substrate ratios) .
    Example: Adjusting the sulfonyl chloride addition rate based on computed activation energies reduces side-product formation .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Structural Analog Comparison: Compare activity of derivatives (e.g., thiophene vs. furan substituents) to isolate pharmacophore contributions. For example, thiophene’s electron-rich ring enhances receptor binding affinity in neurological targets .
  • Assay Standardization: Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Meta-Analysis: Use tools like ChemAxon or Schrödinger to cluster conflicting data by assay type (e.g., in vitro vs. ex vivo) and identify outliers due to assay limitations .

How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced

  • Scaffold Diversification: Synthesize analogs with modifications at the sulfonylphenyl (e.g., electron-withdrawing groups) or pyrrolidine (e.g., N-alkylation) positions .
  • High-Throughput Screening (HTS): Test analogs against a panel of targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR to map selectivity profiles .
  • Free Energy Perturbation (FEP): Simulate ligand-receptor binding (e.g., dopamine D2 receptor) to predict substituent effects on binding ΔG .
  • Data Integration: Combine SAR data with ADMET predictions (e.g., LogP, CYP inhibition) to prioritize lead compounds .

What are the stability considerations for this compound under varying experimental conditions?

Q. Advanced

  • pH Sensitivity: The sulfonyl group hydrolyzes in strong acids (pH <2) or bases (pH >10), requiring neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability: Decomposition occurs above 150°C (TGA data), necessitating low-temperature storage (−20°C) and avoidance of lyophilization .
  • Light Sensitivity: Thiophene undergoes photooxidation; store in amber vials and conduct reactions under dim light .

How does the compound’s stereochemistry influence its biological activity?

Q. Advanced

  • Chiral Centers: The pyrrolidine ring’s 3-position (thiophen-2-yl) has R/S configurations. Enantiomers show divergent activity; e.g., (R)-isomer exhibits 10x higher affinity for serotonin receptors in MD simulations .
  • Resolution Methods: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers for individual testing .

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